7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
The compound 7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (hereafter referred to as the target compound) is a heterocyclic molecule with a fused [1,2,4]triazolo[1,5-a]pyrimidine core. Its molecular formula is C₁₈H₁₅BrN₆O, with an average molecular mass of 411.263 g/mol and a monoisotopic mass of 410.049071 g/mol . Key structural features include:
- A thiophen-2-yl group at position 2, enhancing π-π stacking capabilities.
- A pyridin-3-yl carboxamide substituent at position 6, which may improve solubility and target binding affinity.
- No defined stereocenters, simplifying synthesis and reducing enantiomer-related variability .
The absence of stereocenters in this compound contrasts with many pharmaceuticals, where chirality can complicate synthesis and biological activity .
Properties
Molecular Formula |
C22H17BrN6OS |
|---|---|
Molecular Weight |
493.4 g/mol |
IUPAC Name |
7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C22H17BrN6OS/c1-13-18(21(30)26-16-7-3-9-24-12-16)19(14-5-2-6-15(23)11-14)29-22(25-13)27-20(28-29)17-8-4-10-31-17/h2-12,19H,1H3,(H,26,30)(H,25,27,28) |
InChI Key |
HEWDUNMXJWFEJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CS3)N1)C4=CC(=CC=C4)Br)C(=O)NC5=CN=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-BROMOPHENYL)-5-METHYL-N-(PYRIDIN-3-YL)-2-(THIOPHEN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. Common starting materials might include 3-bromophenyl derivatives, pyridine, thiophene, and triazolopyrimidine precursors. The reactions often require specific catalysts, solvents, and controlled conditions such as temperature and pH.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, purity, and cost-effectiveness. Techniques like continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products Formed
The major products formed depend on the specific reactions and conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Medicine
In medicinal chemistry, this compound could be explored for its potential to interact with specific biological targets, such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-(3-BROMOPHENYL)-5-METHYL-N-(PYRIDIN-3-YL)-2-(THIOPHEN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE would depend on its specific interactions with molecular targets. It might bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazolo-Pyrimidine Derivatives
Key Observations:
Core Structure Variations :
- The target compound’s [1,2,4]triazolo[1,5-a]pyrimidine core is distinct from pyrazolo-pyrimidine (e.g., ) and thiazolo-pyrimidine (e.g., ) derivatives. These structural differences influence electronic properties and binding affinities.
Substituent Effects :
- The 3-bromophenyl group in the target compound enhances hydrophobicity compared to the trimethoxyphenyl group in , which improves water solubility.
- The pyridin-3-yl carboxamide moiety may offer better hydrogen-bonding interactions than ethyl ester groups (e.g., ).
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-component reactions similar to those in , whereas analogs like L4 require multi-step condensation.
Chirality Considerations :
- Unlike chiral pharmaceuticals (e.g., fluoxetine enantiomers ), the target compound’s lack of stereocenters simplifies manufacturing and reduces variability in biological activity.
Environmental Stability :
Q & A
Q. How can the synthesis of this compound be optimized for reproducibility and yield?
- Methodological Answer : The synthesis of triazolopyrimidine derivatives typically involves multi-step reactions, including cyclocondensation and functional group modifications. For instance, analogous compounds (e.g., 2h, 2i, 2j in ) were synthesized via refluxing intermediates in acetic acid/acetic anhydride mixtures, yielding products with >78% purity after recrystallization. Key variables to optimize include:
- Reaction Time : Extended reflux durations (8–10 hours) ensure complete cyclization .
- Solvent Selection : Glacial acetic acid enhances protonation of intermediates, while ethyl acetate/ethanol mixtures improve recrystallization efficiency .
- Catalyst Use : Sodium acetate aids in deprotonation during cyclization steps .
Characterization via / NMR and ESI-MS is critical to confirm structural integrity and purity .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.3–2.6 ppm). NMR confirms carbonyl carbons (~165–170 ppm) and heterocyclic carbons .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 524.55 [M+H]) and fragments indicative of substituent loss (e.g., bromophenyl or thiophenyl groups) .
- Elemental Analysis : Matches experimental vs. theoretical C/H/N ratios (e.g., C 59.64%, H 5.58% for compound 2h) to verify purity .
Q. How can crystallization conditions be tailored to obtain high-quality single crystals for X-ray diffraction?
- Methodological Answer : Slow evaporation of ethyl acetate/ethanol (3:2 v/v) at 25°C promotes controlled crystal growth. For triazolopyrimidines, crystal packing is influenced by hydrogen bonding (e.g., C–H···O interactions) and π-π stacking of aromatic rings. Preferential solvent selection minimizes lattice defects, as demonstrated for structurally similar compounds .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and interactions with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations can model:
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions (e.g., carboxamide and triazole moieties) .
- Docking Studies : Predict binding affinities to enzymes (e.g., mTOR kinase in ) by analyzing steric and electronic complementarity .
Software like Gaussian or AutoDock Vina is used, with parameters calibrated against experimental IC values from kinase assays .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or target specificity. For example:
- Dose-Response Curves : Validate activity trends across multiple concentrations (e.g., 0.1–100 µM) .
- Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to rule out non-specific interactions .
- Structural Analog Comparison : Compare with pyrazolo[1,5-a]pyrimidines () to identify substituent-dependent activity patterns .
Q. How can flow chemistry improve the scalability and safety of synthesizing this compound?
- Methodological Answer : Continuous-flow systems enhance heat/mass transfer and reduce hazardous intermediate handling. For example:
- Omura-Sharma-Swern Oxidation : Adapt batch protocols () to microreactors for safer diazomethane generation .
- In-Line Monitoring : Use UV-Vis or IR sensors to track reaction progress and automate purification .
Optimized flow rates (e.g., 0.5 mL/min) and reactor geometries (e.g., coiled tubing) minimize byproduct formation .
Q. What mechanistic insights can be gained from studying substituent effects on the triazolopyrimidine core?
- Methodological Answer : Systematic substitution (e.g., replacing 3-bromophenyl with methoxyphenyl or acetyl groups) reveals:
- Electronic Effects : Electron-withdrawing groups (e.g., Br) enhance electrophilicity at the carboxamide position, affecting binding to kinases .
- Steric Effects : Bulky substituents (e.g., thiophen-2-yl) may hinder rotation, stabilizing bioactive conformations .
Kinetic studies (e.g., Hammett plots) quantify substituent contributions to reaction rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
